Home > Products > Screening Compounds P122871 > 1-Benzyl-4-iodopyrazol-3-amine
1-Benzyl-4-iodopyrazol-3-amine - 1025751-87-4

1-Benzyl-4-iodopyrazol-3-amine

Catalog Number: EVT-2996933
CAS Number: 1025751-87-4
Molecular Formula: C10H10IN3
Molecular Weight: 299.115
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Benzyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one

  • Compound Description: This compound was studied for its potential as a corrosion inhibitor for mild steel in acidic solutions []. Quantum chemical studies suggest that its ring structure is crucial for interacting with and protecting the metal surface.

1-Benzyl-4-ferrocenyl-1H-[1,2,3]-triazole

  • Compound Description: This compound, when incorporated into a carbon nanotube modified electrode, acts as an electrocatalyst for hydrazine oxidation []. It exhibits excellent electrocatalytic activity, enhancing the electron transfer rate during oxidation.

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives

  • Compound Description: This series of derivatives was investigated for anti-acetylcholinesterase (anti-AChE) activity []. The introduction of bulky substituents on the benzamide group and alkyl or phenyl groups on the benzamide nitrogen significantly enhanced the anti-AChE activity.

1-Benzyl-4-cyano-4-phenylpiperidine

  • Compound Description: This compound was used to investigate the mechanism of oxidative dealkylation by hepatic oxygenases []. Studies using deuterium-labeled versions of this compound revealed a primary isotope effect, indicating that benzylic hydroxylation is a rate-determining step in its metabolism.

1-Benzyl-4-(3-hydroxy-3-phenylpentyl)piperazine derivatives

  • Compound Description: This series of derivatives was studied for their cerebral vasodilating activity []. Quantitative structure-activity relationship analyses indicated that the potency of these compounds depends on the number of methoxy groups on the benzyl moiety and the lipophilicity near the asymmetric carbon atom.

1-Benzyl-4-methylhexahydro-1H-1,4- diazepin-6-yl)carboxamides

  • Compound Description: This class of compounds, specifically those containing a 1H-indazole ring, were found to be potent serotonin-3 (5-HT3) receptor antagonists []. These molecules showed potential for treating conditions associated with 5-HT3 receptor activity.

1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide

  • Compound Description: This compound is a highly reactive brominating agent capable of brominating aniline derivatives at room temperature []. Its reactivity is attributed to the presence of the tribromide anion and the ability of the bicyclic cation to stabilize the bromide ion during the reaction.

1-Benzyl-4-(1-hydroxyalkyl)-1,4-dihydronicotinamides

  • Compound Description: These 4-alkylated derivatives of 1-benzyl-1,4-dihydronicotinamide (BNAH) were studied for their photochemical behavior []. Upon direct photolysis or photosensitization with [Ru(bpy)3]2+, these compounds undergo bond cleavage to generate ketones and BNAH dimers.

1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid

  • Compound Description: This chiral compound serves as a key building block in synthesizing biologically active molecules []. An efficient asymmetric synthesis of this molecule was developed utilizing an aziridinium ion intermediate.

1-Benzyl-4-piperazineglyoxime

  • Compound Description: This compound and its metal complexes were studied for their stability constants and complex formation mechanisms []. Potentiometric studies revealed the formation of various metal complexes with different stoichiometries depending on the pH and the specific metal ion used.
  • Compound Description: These series of 1-benzyl-4-hydroxypiperidine derivatives were designed and synthesized as potential histamine H3 receptor antagonists []. Several compounds in these series exhibited moderate to high affinity for the human H3 receptor in vitro.

1-Benzyl-5-(hydroxymethyl)-2-piperidone

  • Compound Description: This chiral compound was synthesized chemoenzymatically using a lipase AK-mediated desymmetrization of a prochiral 1,3-diol []. This approach offers a convenient and efficient method for obtaining this valuable chiral building block.

1-Benzyl-2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrole-5-one

  • Compound Description: This molecule was identified as a non-ligand binding pocket (non-LBP) antagonist of the androgen receptor (AR) []. Molecular topology techniques were employed in its discovery, and it serves as a lead compound for developing new non-LBP AR antagonists.

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)

  • Compound Description: This compound is a naturally occurring amine present in human cerebrospinal fluid (CSF) and found at elevated levels in Parkinson's disease (PD) patients []. It inhibits mitochondrial complex I and induces PD-like symptoms in animal models, making it a potential endogenous neurotoxin contributing to PD.

1-Benzyl-3,4-dihydroisoquinoline (1BnDIQ)

  • Compound Description: This compound is a neurotoxic metabolite of 1BnTIQ []. It exhibits greater toxicity than 1BnTIQ in neuroblastoma cells and is more lipophilic, suggesting it readily crosses the blood-brain barrier, potentially contributing to PD-related neurotoxicity.

3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose derivatives

  • Compound Description: These α-D-ribofuranose analogues were synthesized and evaluated for their analgesic and anti-inflammatory properties []. Some derivatives exhibited promising activity in animal models, suggesting potential as lead compounds for developing new analgesics and anti-inflammatory drugs.
  • Compound Description: These two series of compounds were initially designed as potential acetylcholine esterase (AChE) inhibitors. Biological evaluations revealed that N-(1-benzylpiperidin-4-yl)quinazolin-4-amines exhibited significant AChE inhibitory activity []. Furthermore, both series displayed moderate to good cytotoxicity against various human cancer cell lines.

3′-(1-benzyl-5-methyl-1H\n-1,2,3-triazole-4-carbonyl)-1′-methyl-4′-phenyl-2H\n-spiro[acenaphthylene-1,2′-pyrrolidine]-2-one (BTANP)

  • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques and DFT calculations []. It exhibited antimicrobial activity against several bacterial and fungal strains. Molecular docking studies were conducted to understand its interactions with specific enzymes.
  • Compound Description: These three polyoxometalate-viologen compounds were synthesized and characterized []. They exhibited photochromic properties, changing color upon UV light irradiation. They also showed potential applications as UV detectors, amine detectors, and inkless and erasable printing materials.

N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ(6),1-benzothiazine-3-carboxamide

  • Compound Description: This compound was found to exist in two distinct pseudo-enantiomeric crystalline forms (A and B) []. Interestingly, form A exhibited approximately four times higher antinociceptive activity compared to form B, highlighting the importance of solid-state properties in biological activity.

(3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione

  • Compound Description: This compound was synthesized and subjected to asymmetric hydrogenation, yielding either partial or full reduction products with high enantioselectivity, depending on the catalyst used [].

1-benzyl-1H-tetrazole

  • Compound Description: The crystal structure of this compound was studied to understand the geometry and intermolecular interactions of the 1-substituted 1H-tetrazole group []. The packing of the molecules in the crystal lattice is dominated by weak intermolecular hydrogen bonds, leading to segregated layers of phenyl and tetrazole rings.

1-benzyl-3-(3,5-dimethylbenzyl)Uracil Derivatives

  • Compound Description: Nine novel uracil analogues were synthesized and evaluated for their anti-HIV activity []. Though most showed only micromolar potency against HIV-1, two derivatives, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil and 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil, exhibited high potency and selectivity.

7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one

  • Compound Description: A series of these derivatives were developed as HIV integrase inhibitors []. Modifications at various positions led to compounds with low nanomolar IC50 values in enzyme assays and potent antiviral activity in cellular assays.
  • Compound Description: These compounds were synthesized using a convenient method involving alkylated phosphorane and 2-hydroxy carbonyl compounds [].
  • Compound Description: A series of these complexes were prepared and characterized []. The complexes adopted a distorted "step-type" geometry and displayed bright luminescence in the solid state.

R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix)

  • Compound Description: This compound is a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor []. It demonstrated efficacy in suppressing luteinizing hormone levels in castrated macaques and is being investigated for the treatment of endometriosis.

1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt (Palosuran, ACT-058362)

  • Compound Description: This compound is a potent and specific antagonist of the human urotensin-II (U-II) receptor []. It effectively blocks U-II binding, calcium mobilization, and mitogen-activated protein kinase phosphorylation.

4-[1-{[bis-(4-Methyl-phenyl)-methyl]-carbamoyl}-3-(2-ethoxy-benzyl)-4-oxo-azetidine-2-yloxy]-benzoic acid (BCEAB)

  • Compound Description: BCEAB is a novel chymase inhibitor that effectively reduced cardiac chymase activity, improved cardiac function, and suppressed cardiac fibrosis in a hamster model of cardiomyopathy [].

sodium p‐benzyl‐4‐[1‐oxo‐2‐(4‐chlorobenzyl)‐3‐phenylpropyl]phenyl phosphonate (N‐O164)

  • Compound Description: N‐O164 is a potent, partially selective prostaglandin antagonist that has shown efficacy in various in vitro and in vivo models []. It effectively antagonizes contractions induced by prostaglandins, inhibits edema formation, and delays erythema onset.

1-benzyl-2,3-dioxopiperazine derivatives

  • Compound Description: This series of compounds, particularly 1-[4-(5-amino-6-chloro-2-pyridyl)aminobenzyl]-4-benzyl-2,3-dioxopiperazine (3a), exhibited potent antitumor activity both in vitro and in vivo []. Structure-activity relationship studies revealed essential structural features for optimal activity.

N-benzyl-2- phenylpyrimidin-4-amine derivatives

  • Compound Description: This series of derivatives, notably ML323, displayed potent inhibitory activity against the USP1/UAF1 deubiquitinase complex []. These compounds showed promising anticancer activity against nonsmall cell lung cancer, highlighting their potential as therapeutic agents.

1-benzyl-1,4,7-triazacyclononane (Bz[9]aneN3)

  • Compound Description: This compound is a tridentate ligand that can coordinate to metal ions like Ni(II) and Pd(II) []. The coordination chemistry and electrochemical properties of its metal complexes have been investigated.

methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate (10)

  • Compound Description: This novel 2H-azirin-3-amine serves as a versatile building block for synthesizing peptides, particularly those containing the Aib-Hyp dipeptide sequence []. Its unique reactivity allows for the incorporation of the Hyp residue with a protected 4-OH function.

1-Allyl- and 1-Benzyl-3-methyl-1,2,3-triazolium Salts

  • Compound Description: These salts were prepared via a tandem click transformation involving the formation of organic azide intermediates followed by a Cu-catalyzed Huisgen 1,3-dipolar cycloaddition [].

1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines]

  • Compound Description: These compounds were found to undergo an unusual intramolecular N to N acyl migration upon debenzylation conditions, offering a route to new spiropiperidine scaffolds [].

2,3-Dihydro-2-tert-butyl-3-benzyl-4(1H)-quinazolinone

  • Compound Description: This compound undergoes photoinduced elimination to yield 3-benzyl-4(3H)-quinazolinone via a radical mechanism [].
  • Compound Description: Thirty new hydrazones incorporating these structures were synthesized and screened for their antimicrobial activity []. Several showed activity against various bacterial and fungal strains, with some exhibiting promising bactericidal or bacteriostatic effects.
Overview

1-Benzyl-4-iodopyrazol-3-amine is a chemical compound characterized by a pyrazole ring substituted with a benzyl group and an iodine atom. This compound has garnered attention in various fields, particularly in organic chemistry and medicinal chemistry, due to its unique structural features and potential applications.

Source

The compound can be synthesized through various methods involving the reaction of benzylhydrazine with different reagents, including 4-iodo-3-oxobutanoic acid or through iodination of 1-benzylpyrazol-3-amine. The synthesis methods are optimized to ensure high yields and purity, making it accessible for research purposes .

Classification

1-Benzyl-4-iodopyrazol-3-amine is classified as a pyrazole derivative, which falls under the category of heterocyclic compounds. Its structure includes a five-membered ring containing two nitrogen atoms, making it a member of the broader class of azoles. The presence of the iodine atom enhances its reactivity compared to other halogenated pyrazoles.

Synthesis Analysis

Methods

The synthesis of 1-benzyl-4-iodopyrazol-3-amine can be achieved through several methods:

  1. Cyclization Reaction: A common method involves the cyclization of benzylhydrazine with 4-iodo-3-oxobutanoic acid under acidic conditions, leading to the formation of the pyrazole ring.
  2. Iodination Reaction: Another approach is the iodination of 1-benzylpyrazol-3-amine using iodine and an oxidizing agent, which introduces the iodine substituent at the fourth position of the pyrazole ring .

Technical Details

The reaction conditions typically include controlled temperatures and specific pH levels to optimize yield. For instance, the use of solvents like dimethylformamide (DMF) or acetic acid can facilitate these reactions by providing an appropriate medium for reactants .

Molecular Structure Analysis

Structure

The molecular structure of 1-benzyl-4-iodopyrazol-3-amine features:

  • A pyrazole ring (C3H3N2) with two nitrogen atoms.
  • A benzyl group (C7H7) attached to one nitrogen atom.
  • An iodine atom attached to the fourth carbon of the pyrazole ring.

This configuration contributes to its chemical properties and reactivity.

Data

The molecular formula is C10H10N2I, with a molecular weight of approximately 284.10 g/mol. The compound's structural characteristics can be further analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography for precise bond lengths and angles .

Chemical Reactions Analysis

Reactions

1-Benzyl-4-iodopyrazol-3-amine is involved in various chemical reactions:

  1. Substitution Reactions: The iodine atom can be replaced by nucleophiles through nucleophilic substitution reactions, leading to products like 1-benzyl-4-azidopyrazol-3-amine.
  2. Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to remove the iodine atom.
  3. Coupling Reactions: The benzyl group can participate in coupling reactions to generate more complex structures .

Technical Details

Common reagents for these reactions include sodium azide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. These reactions are typically conducted under mild conditions to maintain product integrity .

Mechanism of Action

The mechanism of action for 1-benzyl-4-iodopyrazol-3-amine involves its interaction with biological targets such as enzymes or receptors. The presence of the iodine atom and benzyl group can influence binding affinity and specificity:

  1. Binding Interactions: The pyrazole ring can engage in hydrogen bonding and π–π interactions with target molecules.
  2. Reactivity: The iodine's larger atomic size and higher polarizability enhance reactivity compared to other halogenated analogs, affecting both chemical and biological interactions .
Physical and Chemical Properties Analysis

Physical Properties

1-Benzyl-4-iodopyrazol-3-amine typically appears as a crystalline solid at room temperature. It has moderate solubility in organic solvents such as ethanol and DMF but may have limited solubility in water due to its hydrophobic benzyl group.

Chemical Properties

The compound exhibits notable stability under standard laboratory conditions but is reactive towards nucleophiles due to the presence of the iodine atom. Its melting point, boiling point, and other thermodynamic properties are essential for determining optimal storage and handling conditions .

Applications

1-Benzyl-4-iodopyrazol-3-amine has several scientific applications:

  1. Organic Synthesis: It serves as a versatile building block in synthesizing more complex organic molecules.
  2. Biochemical Research: The compound is utilized in biochemical assays for studying enzyme interactions and inhibition mechanisms.
  3. Industrial Applications: It finds use in producing specialty chemicals and materials tailored for specific applications in pharmaceuticals, agriculture, and electronics .

Properties

CAS Number

1025751-87-4

Product Name

1-Benzyl-4-iodopyrazol-3-amine

IUPAC Name

1-benzyl-4-iodopyrazol-3-amine

Molecular Formula

C10H10IN3

Molecular Weight

299.115

InChI

InChI=1S/C10H10IN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)

InChI Key

RGHREQOSLAOCDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)N)I

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.